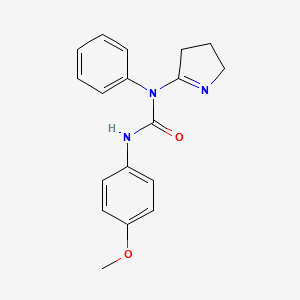

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-phenylurea

Description

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-23-16-11-9-14(10-12-16)20-18(22)21(17-8-5-13-19-17)15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDJUMUDRDFTMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H19N3O2

- Molecular Weight : 309.369 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors.

- Attachment of Aromatic Rings : Introduced via nucleophilic substitution reactions.

- Formation of the Urea Group : This involves the reaction of an amine with isocyanate or carbamoyl chloride under controlled conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to enzyme active sites, inhibiting their activity.

- Receptor Binding : It interacts with cell surface receptors, modulating various signaling pathways.

- Pathway Modulation : Alters intracellular pathways affecting cellular functions.

Anticancer Activity

Research has shown that similar diaryl urea derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of related compounds for their activity against A549 (lung cancer) and HCT116 (colon cancer) cell lines using the MTT assay. The results indicated that certain derivatives demonstrated potent inhibitory effects with IC50 values comparable to established anticancer drugs like sorafenib .

| Compound | A549 IC50 (µM) | HCT116 IC50 (µM) |

|---|---|---|

| Test Compound | 2.39 ± 0.10 | 3.90 ± 0.33 |

| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 |

Inhibitory Activity Against IDO1 and TDO

Another study focused on the inhibitory activities of related compounds against indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). The findings revealed that specific substitutions in the urea structure significantly influenced binding affinity and selectivity towards IDO1, suggesting potential therapeutic applications in cancer treatment by modulating immune responses .

Structure–Activity Relationships (SAR)

The SAR analysis indicates that modifications in the urea moiety and aromatic substitutions can enhance biological activity:

- Substituent Positioning : The position of methoxy and other functional groups on the aromatic rings affects potency.

- Functional Group Variations : Changes in substituents can lead to variations in enzyme inhibition profiles.

Scientific Research Applications

The biological activity of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-phenylurea can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to enzyme active sites, inhibiting their activity.

- Receptor Binding : It interacts with cell surface receptors, modulating various signaling pathways.

- Pathway Modulation : Alters intracellular pathways affecting cellular functions.

Anticancer Activity

Research has shown that similar diaryl urea derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of related compounds for their activity against A549 (lung cancer) and HCT116 (colon cancer) cell lines using the MTT assay. The results indicated that certain derivatives demonstrated potent inhibitory effects with IC50 values comparable to established anticancer drugs like sorafenib.

| Compound | A549 IC50 (µM) | HCT116 IC50 (µM) |

|---|---|---|

| Test Compound | 2.39 ± 0.10 | 3.90 ± 0.33 |

| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 |

Inhibitory Activity Against IDO1 and TDO

Another study focused on the inhibitory activities of related compounds against indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). The findings revealed that specific substitutions in the urea structure significantly influenced binding affinity and selectivity towards IDO1, suggesting potential therapeutic applications in cancer treatment by modulating immune responses.

Structure–Activity Relationships (SAR)

The SAR analysis indicates that modifications in the urea moiety and aromatic substitutions can enhance biological activity:

- Substituent Positioning : The position of methoxy and other functional groups on the aromatic rings affects potency.

- Functional Group Variations : Changes in substituents can lead to variations in enzyme inhibition profiles.

Applications in Research

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The target compound’s 4-methoxyphenyl group distinguishes it from analogs with ortho-methoxy or halogen substituents . For example:

- Chalcone Derivatives: In chalcones like (E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h), para-substitution with methoxy on ring B correlates with reduced potency (IC50 = 13.82 μM) compared to para-fluoro substituents (IC50 = 4.703 μM in compound 2j) . This suggests that electron-donating groups (e.g., methoxy) at the para position may decrease activity compared to electron-withdrawing groups (e.g., halogens).

Table 1: Substituent Effects on Activity in Chalcones and Ureas

Structural Conformation and Crystallography

Crystallographic studies of chalcones, such as 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, reveal that para-substitution results in dihedral angles of 7.14°–56.26° between aromatic rings, influencing molecular planarity and target binding .

Contradictions and Limitations

- Methoxy’s Dual Role : In chalcones, para-methoxy substitution reduces potency , but in antioxidants, it enhances activity . This highlights the context-dependent role of substituents.

- Lack of Direct Data : The target compound’s IC50, melting point, and specific biological targets remain uncharacterized, limiting direct comparisons.

Q & A

Q. What analytical techniques are critical for confirming batch-to-batch consistency in academic synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.